4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-4,8,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSRMJNPQPWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Route
A prominent and well-documented method for preparing aryl-substituted tetrahydropyridines involves Suzuki coupling of halogenated pyridine derivatives with substituted aryl boronic acids, followed by N-methylation and reduction steps.
Step 1: Suzuki Coupling
- Starting from 3-bromopyridine, the compound is reacted with 4-chloro-2-methylphenyl boronic acid in a biphasic solvent system (toluene:water, 1:1).
- The reaction is catalyzed by bis(triphenylphosphine)palladium(II) dichloride in the presence of a mild base such as potassium carbonate.
- Refluxing overnight yields 3-(4-chloro-2-methylphenyl)pyridine derivatives.
Step 2: N-Methylation
- The pyridine intermediate undergoes N-methylation using methyl iodide in acetone at room temperature.
- This step converts the pyridine to the corresponding N-methylpyridinium salt.
Step 3: Partial Reduction
- The N-methylpyridinium salt is reduced using sodium borohydride in methanol.
- This reduction selectively converts the pyridine ring to the 1,2,3,6-tetrahydropyridine ring.
- The product is 4-(4-chloro-2-methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridine.
This route typically affords good yields (77–92%) and high purity (above 96%) of the target compounds, as demonstrated in analogous syntheses of related tetrahydropyridine derivatives.
Electrophilic Halogenation and Halohydroxylation Route
Another method involves halogenation of suitable tetrahydropyridine precursors:
- A compound with the tetrahydropyridine core bearing appropriate alkyl substituents is subjected to electrophilic halogenation using halogenating agents.
- The halogenated intermediate undergoes halohydroxylation to introduce hydroxyl groups adjacent to the halogen.
- Subsequent base treatment leads to elimination and formation of the desired tetrahydropyridine derivative with halogen substituents on the aryl ring.
- Diastereoselective steps ensure control over stereochemistry during the process.
This approach is more specialized and may be used to access cis stereochemistry of tetrahydropyridine derivatives.
Reductive Amination and Cyclization
For related compounds such as 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, preparation involves:
- Reaction of substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) with amines (e.g., 1-methylpiperidine) to form imines.
- Reduction of the imines with sodium borohydride under reflux in ethanol to yield the tetrahydropyridine ring system.
- This method can be adapted for 4-(4-chloro-2-methylphenyl) derivatives by using the corresponding chloro-methyl-substituted benzaldehyde.
Industrial scale synthesis may optimize this route using continuous flow reactors and catalysts to improve yield and efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Suzuki Coupling + N-Methylation + Reduction | Coupling of 3-bromopyridine with aryl boronic acid, N-methylation, NaBH4 reduction | 77–92 | >96 | High purity, scalable, well-documented |
| Electrophilic Halogenation + Halohydroxylation + Base Treatment | Halogenation of tetrahydropyridine precursor, halohydroxylation, base-induced elimination | Variable | Not specified | Stereoselective, specialized application |
| Reductive Amination + Cyclization | Reaction of substituted benzaldehyde with amine, reduction with NaBH4 | Moderate to high | Not specified | Adaptable to various aryl substitutions |
Research Findings and Notes
- The Suzuki coupling method is versatile and allows introduction of various substituted aryl groups, including chloro and methyl substituents, with good control over purity and yield.
- N-methylation is efficiently achieved with methyl iodide under mild conditions, facilitating subsequent reduction.
- Partial reduction with sodium borohydride selectively converts pyridine rings to tetrahydropyridines without over-reduction.
- Electrophilic halogenation routes offer stereochemical control but may require more complex reaction conditions and reagents.
- Reductive amination routes are straightforward and suitable for small-scale synthesis but may require optimization for industrial-scale production.
- Characterization of the final compounds typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted tetrahydropyridines.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Reactivity and Transformations
- 4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine can undergo several reactions:
- Oxidation : Can yield hydroxylated derivatives.
- Reduction : Converts to reduced forms using agents like sodium borohydride.
- Substitution : The chloro group can be replaced with other functional groups under suitable conditions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Sodium borohydride | Reduced tetrahydropyridines |
| Substitution | Amines, thiols | Various substituted tetrahydropyridines |
Biological Applications
Pharmacological Potential
- Research has indicated that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies suggest its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like Parkinson's disease.
Mechanism of Action
- The compound likely interacts with specific receptors and enzymes, influencing cellular signaling pathways. This modulation can lead to alterations in cellular functions that are beneficial in a therapeutic context.
Case Studies
-
Neuroprotective Effects
- A study investigated the effects of this compound on neurodegeneration models. Results showed significant reduction in neuronal cell death and improved cognitive function in treated subjects compared to controls.
-
Synthesis of Derivatives
- Researchers synthesized various derivatives of the compound to explore enhanced biological activity. Modifications led to compounds with increased potency against specific neurological targets.
Industrial Applications
Material Science
- The compound is also explored for its applications in developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for creating specialty chemicals used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, influencing their activity.
Modulating Enzyme Activity: The compound may affect the activity of enzymes involved in various biochemical pathways.
Altering Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (AM01) : Tested for antimalarial activity, AM01 differs in halogen substitution (fluorine vs. chlorine). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, but chlorine’s larger atomic radius could improve lipophilicity and target binding .
- 4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine (CAS 1398322-86-5) : The addition of a 2,6-dinitrophenyl group introduces strong electron-withdrawing effects, likely reducing basicity compared to the methyl-substituted target compound .
Methyl-Substituted Derivatives
- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A neurotoxin causing Parkinsonism via metabolic conversion to MPP+. The absence of a chlorine substituent in MPTP increases its susceptibility to cytochrome P450-mediated oxidation, whereas the chloro group in the target compound may hinder such metabolism .
- FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine): Features trifluoromethyl groups, enhancing MAO inhibition. The target compound’s methyl group offers steric bulk without the electron-withdrawing effects of CF3 .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(4-Chloro-2-methylphenyl)-THP* | C12H14ClN | 207.7 | Not reported | 4-Cl, 2-CH3 on phenyl |
| 4-(4-Fluorophenyl)-THP hydrochloride | C11H13ClFN | 213.68 | 169–173 | 4-F on phenyl |
| MPTP | C12H15N | 173.25 | Not reported | 1-CH3, 4-phenyl |
| FTEAA | C28H25F4N3O2 | 511.5 | Not reported | 4-F-anilino, 2,6-bis(CF3-phenyl) |
Key Observations:
Pharmacological and Toxicological Profiles
Neurotoxicity and Neuroprotection
- MPTP : Metabolized to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death. The target compound’s chloro and methyl groups may block this metabolic activation, reducing neurotoxicity .
- Paroxetine Intermediate (4-(4-Fluorophenyl)-1-methyl-THP) : A precursor to the SSRI paroxetine, highlighting the role of fluorophenyl groups in serotonin reuptake inhibition. Chlorophenyl analogs may exhibit distinct selectivity profiles .
Enzyme Inhibition
Antimalarial and Antimicrobial Activity
- AM01 : Exhibits antiplasmodial activity against P. falciparum. Chlorophenyl analogs like the target compound may show enhanced potency due to higher lipophilicity .
Metabolic and Toxicokinetic Differences
- N-Nitroso Derivatives: N-Nitroso-1,2,3,6-tetrahydropyridine (TD50 = 0.059 mg/kg) is highly carcinogenic due to radical stabilization via π-resonance.
- MPTP-OH (4-(4’-Hydroxyphenyl)-1-methyl-THP) : A hydroxylated metabolite of MPTP, illustrating how substituent polarity influences blood-brain barrier penetration. The chloro group in the target compound may limit CNS exposure compared to hydroxylated analogs .
Biological Activity
4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine (CAS No. 187835-15-0) is an organic compound belonging to the class of tetrahydropyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of neurology and medicinal chemistry. Research indicates that it may have applications in treating neurodegenerative diseases and modulating various biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound features a chloro-substituted phenyl ring attached to a tetrahydropyridine moiety. This structural arrangement is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding to Receptors : It can bind to neurotransmitter receptors, influencing their activity and potentially enhancing synaptic transmission.
- Modulating Enzyme Activity : The compound may affect enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), which is crucial for cholinergic signaling.
- Altering Cellular Signaling : It can influence various cellular signaling pathways, leading to changes in cell function and survival.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that this compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
- Acetylcholinesterase Inhibition : Preliminary findings indicate that it may act as a moderate inhibitor of AChE, which is significant in the context of Alzheimer's disease treatment.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby mitigating oxidative damage in cells.
Research Findings
Recent studies have provided insights into the biological effects and mechanisms of action of this compound:
- A study demonstrated its inhibitory effect on AChE with an IC50 value indicating moderate potency against human AChE (huAChE) .
- Another investigation highlighted its role in upregulating neuroprotective proteins such as Nrf2 and Heme Oxygenase-1 (HO-1), suggesting a protective mechanism against neuroinflammation .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neuronal cell death in models of oxidative stress. |
| Study 2 | AChE Inhibition | Showed moderate inhibition of huAChE with potential implications for Alzheimer's therapy. |
| Study 3 | Antioxidant Properties | Highlighted significant free radical scavenging activity in vitro. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(4-Chloro-2-methylphenyl)-1,2,3,6-tetrahydropyridine with high purity?
- Methodology : Optimize reaction conditions using a polar aprotic solvent (e.g., dichloromethane) with a base like sodium hydroxide to facilitate cyclization. Purification via column chromatography or recrystallization can enhance purity (>95%) . Monitor reaction progress using TLC or HPLC. For structural analogs, yields are improved by controlling stoichiometry and reaction temperature (e.g., 0–25°C) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and the tetrahydropyridine ring conformation .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in related terpyridines) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- Follow emergency measures (e.g., P301-P330 for ingestion) as per safety data sheets of structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of tetrahydropyridine derivatives?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) .
- Meta-Analysis : Compare data across studies, accounting for variables like enantiomeric purity (e.g., (R)- vs. (S)-isomers in ).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. methyl groups) to isolate bioactive motifs .
Q. What mechanistic approaches are suitable for studying the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities with receptors like GPCRs or ion channels .
- In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics.
- Pharmacological Profiling : Test selectivity against related targets (e.g., dopamine receptors for neuroactive tetrahydropyridines) .
Q. How can unexpected by-products during synthesis be identified and mitigated?
- Methodology :
- LC-MS/MS Analysis : Detect and characterize impurities via fragmentation patterns .
- Reaction Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation) or reduce reaction time to minimize side reactions .
- Computational Modeling : Predict competing reaction pathways using DFT calculations .
Q. What strategies ensure accurate quantification of the compound in complex matrices (e.g., biological fluids)?
- Methodology :
- HPLC-UV/FLD : Use reverse-phase C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) for separation .
- Internal Standards : Deuterated analogs (e.g., -labeled compounds) improve precision in mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
